N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-phenylacetamide
Description
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-phenylacetamide is a synthetic small molecule featuring a thiophene ring substituted with a 3-methyl-1,2,4-oxadiazole moiety and an acetamide-linked phenyl group. The 1,2,4-oxadiazole heterocycle is known for its metabolic stability and hydrogen-bonding capacity, which may enhance bioavailability and target binding .
Properties
IUPAC Name |
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-10-16-15(20-18-10)14-12(7-8-21-14)17-13(19)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPDGQHENYBRFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(C=CS2)NC(=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxadiazole Ring Formation
The 3-methyl-1,2,4-oxadiazole ring is synthesized via cyclocondensation of an amidoxime intermediate with acetyl chloride. Starting with thiophene-2-carbonitrile (1), treatment with hydroxylamine hydrochloride in ethanol yields the amidoxime derivative (2). Subsequent cyclization with acetyl chloride in the presence of triethylamine generates 5-(thiophen-2-yl)-3-methyl-1,2,4-oxadiazole (3). This two-step sequence achieves yields of 78–85%, with purity confirmed by the disappearance of the nitrile IR stretch (νC≡N ≈ 2220 cm⁻¹) and the emergence of oxadiazole C=N and C-O-C bands at 1610 and 1250 cm⁻¹, respectively.
Critical Considerations :
Thiophene Functionalization
Functionalization at the thiophene C3 position is achieved via bromination followed by Buchwald-Hartwig amination. Bromination of 3 using N-bromosuccinimide (NBS) in DMF yields 3-bromo-2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophene (4). Palladium-catalyzed amination with benzophenone imine introduces a protected amine, which is hydrolyzed to 3-amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophene (5) using HCl.
Optimization Insights :
Acetamide Incorporation
Acylation of the C3 amine with 2-phenylacetyl chloride (6) in dichloromethane (DCM) furnishes the target compound (7). Triethylamine (2.5 equiv) scavenges HCl, driving the reaction to 89% yield. Residual starting material is removed via recrystallization from ethanol, yielding colorless crystals with a melting point of 148–150°C.
Spectroscopic Validation :
- ¹H NMR (CDCl₃) : δ 2.51 (s, 3H, CH₃), 3.89 (s, 2H, CH₂CO), 7.25–7.54 (m, 8H, Ar-H), 8.02 (s, 1H, NH).
- IR (KBr) : νC=O at 1685 cm⁻¹, νN-H at 3320 cm⁻¹.
Experimental Procedures
Synthesis of 5-(Thiophen-2-yl)-3-methyl-1,2,4-oxadiazole (3)
- Amidoxime Formation : Thiophene-2-carbonitrile (1.0 g, 8.1 mmol) and hydroxylamine hydrochloride (0.62 g, 8.9 mmol) are stirred in ethanol (20 mL) at 60°C for 6 h. The precipitate is filtered and dried to yield 1.12 g (92%) of amidoxime (2).
- Cyclization : Amidoxime (1.0 g, 6.6 mmol) is treated with acetyl chloride (0.6 mL, 8.5 mmol) and triethylamine (1.4 mL, 10 mmol) in DCM (15 mL) at 0°C. After stirring for 12 h at room temperature, the mixture is washed with water, dried (Na₂SO₄), and concentrated to afford 0.89 g (85%) of 3.
Synthesis of N-[2-(3-Methyl-1,2,4-Oxadiazol-5-yl)Thiophen-3-yl]-2-Phenylacetamide (7)
- Bromination : Compound 3 (0.5 g, 2.7 mmol) and NBS (0.53 g, 3.0 mmol) are stirred in DMF (10 mL) at 0°C for 2 h. Quenching with water yields 0.61 g (88%) of 4.
- Amination : Bromide 4 (0.5 g, 1.9 mmol), benzophenone imine (0.45 g, 2.3 mmol), Pd₂(dba)₃ (0.035 g, 0.038 mmol), Xantphos (0.044 g, 0.076 mmol), and Cs₂CO₃ (1.25 g, 3.8 mmol) are heated in toluene (15 mL) at 110°C for 18 h. Hydrolysis with HCl (2M) affords 0.31 g (72%) of 5.
- Acylation : Amine 5 (0.3 g, 1.3 mmol) and 2-phenylacetyl chloride (0.23 mL, 1.6 mmol) are stirred in DCM (10 mL) with triethylamine (0.45 mL, 3.2 mmol) for 4 h. Recrystallization from ethanol yields 0.41 g (89%) of 7.
Spectroscopic Characterization
Table 1: Comparative Spectroscopic Data
Comparative Analysis of Synthetic Routes
Table 2: Reaction Optimization
| Step | Solvent | Catalyst/Reagent | Yield (%) | Reference |
|---|---|---|---|---|
| Amidoxime Formation | Ethanol | NH₂OH·HCl | 92 | |
| Cyclization | DCM | AcCl, Et₃N | 85 | |
| Amination | Toluene | Pd₂(dba)₃/Xantphos | 72 | |
| Acylation | DCM | PhCH₂COCl | 89 |
Key findings:
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.
Substitution: The phenylacetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can lead to various heterocyclic compounds.
Scientific Research Applications
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-phenylacetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as inhibitors of enzymes or receptors involved in disease pathways.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, including other heterocycles and functionalized aromatic compounds.
Mechanism of Action
The mechanism of action of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-phenylacetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxadiazole ring is known to interact with various biological targets, including carbonic anhydrase isoforms and peroxisome proliferator-activated receptors .
Comparison with Similar Compounds
Compound 16a (N-((6R,7R)-3-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl)-2-phenylacetamide)
Compound 45 (N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide)
- Key Differences : Replaces the thiophene ring with a benzamide scaffold and uses a methylthio linker instead of direct acetamide bonding.
- Functional Impact : The methylthio group may reduce metabolic stability compared to the target compound’s acetamide bridge .
Heterocyclic Core Variations
2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde
Thiazol-5-ylmethyl Derivatives ()
- Key Differences : Thiazole rings replace oxadiazole, and carbamate/ureido groups introduce polar functionalities.
- Functional Impact : Thiazole’s sulfur atom may enhance metal-binding properties, whereas the target compound’s oxadiazole favors hydrogen bonding .
Research Findings and Implications
- Synthetic Challenges : Low yields in compounds like 16a highlight the difficulty of integrating oxadiazole moieties into complex scaffolds. The target compound’s thiophene-oxadiazole architecture may require optimized coupling strategies .
- Stability and Solubility : Thiophene’s electron-rich nature may improve solubility over benzene-based oxadiazoles, as inferred from melting point data .
Biological Activity
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-phenylacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Oxadiazole ring : Known for its diverse biological activities.
- Thiophene moiety : Contributes to the electronic properties of the compound.
- Phenylacetamide group : Enhances lipophilicity and metabolic stability.
1. Antimicrobial Activity
The compound has shown promising results in antimicrobial assays. Studies indicate that derivatives containing the oxadiazole moiety exhibit significant antimicrobial properties against various pathogens. For instance, the minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.22 to 0.25 μg/mL against certain bacteria .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (μg/mL) | Pathogen Targeted |
|---|---|---|
| Compound A | 0.22 | Staphylococcus aureus |
| Compound B | 0.25 | Escherichia coli |
| Compound C | 0.30 | Candida albicans |
2. Anticancer Properties
Research indicates that compounds featuring the oxadiazole and thiophene structures may possess anticancer activity. For example, derivatives have been identified as inhibitors of key enzymes involved in cancer cell proliferation.
Case Study: Effects on Cancer Cell Lines
A study evaluated the effects of this compound on various cancer cell lines, revealing that it significantly reduced cell viability in a dose-dependent manner.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
| A549 (Lung Cancer) | 12 |
3. Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes critical in disease pathways. For instance, it has shown activity against DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and between 0.52 to 2.67 μM for DHFR .
Table 3: Enzyme Inhibition Data
| Enzyme | IC50 Range (μM) |
|---|---|
| DNA Gyrase | 12.27 - 31.64 |
| Dihydrofolate Reductase | 0.52 - 2.67 |
Mechanistic Insights
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Binding Affinity : High-throughput screening methods have indicated that this compound may bind effectively to enzymes involved in critical cellular processes.
Q & A
Q. What are the optimal synthetic routes for N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-phenylacetamide, and how can reaction conditions be controlled to maximize yield and purity?
Methodological Answer: The synthesis of this compound involves multi-step reactions, often starting with the formation of the oxadiazole ring via cyclization of thioamide precursors. Key steps include:
- Thiophene functionalization: Introduce the 3-methyl-1,2,4-oxadiazole moiety to the thiophene ring using nitrile oxide cycloaddition or amidoxime intermediates under reflux conditions (e.g., toluene/water mixtures at 80–100°C for 5–7 hours) .
- Amide coupling: React the functionalized thiophene intermediate with 2-phenylacetyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
- Optimization: Control temperature (reflux vs. room temperature), solvent polarity, and stoichiometry to minimize side products. Monitor reaction progress via TLC (hexane:ethyl acetate = 9:1) . Post-synthesis, purify via column chromatography or recrystallization (ethanol/water) to achieve >95% purity .
Q. How can researchers confirm the molecular structure of this compound post-synthesis?
Methodological Answer: Structural confirmation requires a combination of analytical techniques:
- X-ray crystallography: Resolve the 3D arrangement of the oxadiazole and thiophene rings, particularly to verify regioselectivity in heterocyclic systems .
- NMR spectroscopy: Use H and C NMR to identify characteristic peaks (e.g., thiophene protons at δ 6.8–7.2 ppm, oxadiazole-linked methyl at δ 2.5 ppm) .
- High-resolution mass spectrometry (HRMS): Confirm the molecular formula (e.g., CHNOS) with <2 ppm error .
Advanced Research Questions
Q. How should researchers address contradictions in reported biological activity data for this compound across studies?
Methodological Answer: Discrepancies often arise from variations in assay conditions or impurity profiles. To resolve contradictions:
- Standardize bioassays: Use consistent cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (DMSO concentration ≤0.1%) .
- Validate purity: Re-analyze compound batches via HPLC (C18 column, acetonitrile/water gradient) to rule out degradation products .
- Replicate dose-response curves: Test activity across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
Q. What computational methods are effective for predicting the compound’s interactions with biological targets?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding affinity. Becke’s three-parameter hybrid functional (B3LYP) is recommended for accuracy in thermochemical calculations .
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. Validate docking poses with molecular dynamics simulations (NAMD/GROMACS) to assess stability .
- Pharmacophore modeling: Map critical features (e.g., hydrogen bond acceptors in the oxadiazole ring) to prioritize analogs for synthesis .
Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Analog synthesis: Modify substituents systematically (e.g., replace 3-methyl oxadiazole with cyclopropyl or phenyl variants) and compare bioactivity .
- Bioisosteric replacement: Substitute the thiophene ring with furan or pyridine to assess heterocycle contributions to potency .
- Data analysis: Use multivariate regression (e.g., CoMFA/CoMSIA) to correlate structural descriptors (logP, polar surface area) with IC values .
Q. What analytical techniques are critical for assessing the compound’s stability and degradation pathways?
Methodological Answer:
- Forced degradation studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .
- LC-MS/MS analysis: Identify degradation products (e.g., hydrolysis of the acetamide group) and propose degradation mechanisms .
- Kinetic stability assays: Monitor half-life in simulated physiological buffers (PBS, pH 7.4) at 37°C to predict in vivo behavior .
Q. How can researchers mitigate safety risks during handling and storage of this compound?
Methodological Answer:
- Personal protective equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (CAS-specific SDS guidelines) .
- Storage conditions: Store desiccated at –20°C in amber vials to prevent photodegradation .
- Waste disposal: Neutralize with 10% aqueous NaOH before incineration to avoid environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
